molecular formula C22H29N3O B5985302 2-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide

2-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide

Cat. No. B5985302
M. Wt: 351.5 g/mol
InChI Key: DSWPOJBDQUDPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide, also known as U-47700, is a synthetic opioid drug that has gained popularity in recent years. It was first synthesized in the 1970s by a pharmaceutical company, but its use as a recreational drug has become more widespread in recent years. The drug has been linked to several deaths and has been banned in several countries.

Mechanism of Action

2-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide works by binding to the mu-opioid receptor in the brain, which leads to the release of dopamine and other neurotransmitters. This results in the analgesic and euphoric effects that are characteristic of opioids. However, 2-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide has been found to be more potent than other opioids, which increases the risk of overdose.
Biochemical and Physiological Effects:
2-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce pain and increase pleasure, but it can also lead to respiratory depression, sedation, and coma. 2-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide has also been found to have a negative impact on the immune system, which increases the risk of infection.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide in lab experiments is that it has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying the opioid receptor system. However, one limitation is that it has a high potential for abuse and dependence, which makes it difficult to control for these factors in lab experiments.

Future Directions

There are several future directions for research on 2-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide. One area of interest is the development of new drugs that target the opioid receptor system without the risk of abuse and dependence. Another area of research is the development of new treatments for opioid addiction and overdose. Finally, more research is needed to understand the long-term effects of 2-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide on the brain and body.

Synthesis Methods

The synthesis of 2-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide involves several steps, including the reaction of 4-chlorobenzoyl chloride with N,N-dimethylformamide dimethyl acetal to form the corresponding benzamide. This is followed by the reaction of the benzamide with 1-(2-phenylethyl)piperidine to form 2-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide.

Scientific Research Applications

2-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide has been used in scientific research to study the opioid receptor system. It has been found to have high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids. Studies have also shown that 2-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide has a high potential for abuse and dependence.

properties

IUPAC Name

2-(dimethylamino)-N-[1-(2-phenylethyl)piperidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-24(2)21-13-7-6-12-20(21)22(26)23-19-11-8-15-25(17-19)16-14-18-9-4-3-5-10-18/h3-7,9-10,12-13,19H,8,11,14-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWPOJBDQUDPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C(=O)NC2CCCN(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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